N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of o-aminothiophenol with an aromatic aldehyde in ethanol, catalyzed by piperidine . The resulting benzothiazole derivative is then coupled with a naphthalen-2-yloxyacetamide precursor under conditions that may include the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: It has been used in studies exploring its antibacterial and antifungal properties.
Chemical Probes: The compound can serve as a chemical probe in various biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazoles: These compounds share the benzothiazole core and have been studied for their antibacterial and antifungal activities.
Naphthalen-2-yloxyacetamides: Compounds with this moiety have been explored for their potential as anti-inflammatory and anticancer agents.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide is unique due to its combination of the benzothiazole and naphthalen-2-yloxyacetamide moieties, which confer a distinct set of biological activities and chemical properties. This dual functionality makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c1-17-10-11-20(26-28-22-8-4-5-9-24(22)31-26)15-23(17)27-25(29)16-30-21-13-12-18-6-2-3-7-19(18)14-21/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYLJZOBJCBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.